molecular formula C31H36ClN3S B11029257 (4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione

(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione

Cat. No.: B11029257
M. Wt: 518.2 g/mol
InChI Key: DWRJGQRBDHOBBQ-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.

    Synthesis of the Tetrahydroquinoline Moiety: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride for nucleophilic substitution; chlorobenzene for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione is unique due to its complex structure, which combines multiple functional groups, making it versatile for various chemical reactions and applications. Its potential biological activity also sets it apart from other similar compounds.

Properties

Molecular Formula

C31H36ClN3S

Molecular Weight

518.2 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-3H-quinolin-6-yl]methanethione

InChI

InChI=1S/C31H36ClN3S/c1-30(2)22-31(3,25-11-13-26(32)14-12-25)27-20-24(10-15-28(27)33(30)4)29(36)35-18-16-34(17-19-35)21-23-8-6-5-7-9-23/h5-15,20H,16-19,21-22H2,1-4H3

InChI Key

DWRJGQRBDHOBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(N1C)C=CC(=C2)C(=S)N3CCN(CC3)CC4=CC=CC=C4)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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